molecular formula C11H21NO2 B13251476 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester

3-Methyl-piperidine-4-carboxylic acid tert-butyl ester

Cat. No.: B13251476
M. Wt: 199.29 g/mol
InChI Key: AVBWGECREPOGMS-UHFFFAOYSA-N
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Description

3-Methyl-piperidine-4-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the 3-position and a tert-butyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-piperidine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-piperidine-4-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid: A similar compound with a carboxylic acid group instead of a tert-butyl ester.

    N-Boc-4-piperidinecarboxylic acid methyl ester: Another derivative with a methyl ester group.

    4-(Methylamino)methyl-piperidine-1-carboxylic acid tert-butyl ester: A compound with a methylamino group at the 4-position

Uniqueness

3-Methyl-piperidine-4-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and drug development .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C11H21NO2/c1-8-7-12-6-5-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3

InChI Key

AVBWGECREPOGMS-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1C(=O)OC(C)(C)C

Origin of Product

United States

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